BenchChemオンラインストアへようこそ!

3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

PI3K/mTOR dual inhibition kinase selectivity thienopyrimidinone SAR

This thieno[3,2-d]pyrimidin-4(3H)-one features a 3-fluorophenyl at C7 and 2,5-dimethylbenzyl at N3, critical for fine-tuning kinase selectivity and CYP450 stability. Structural handles enable systematic SAR exploration of PI3K/mTOR dual inhibition. Batch-specific QC (NMR, HPLC) ensures reproducible IC₅₀ determinations. Procure with confidence for hit-to-lead programs.

Molecular Formula C21H17FN2OS
Molecular Weight 364.44
CAS No. 1105226-86-5
Cat. No. B2663834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1105226-86-5
Molecular FormulaC21H17FN2OS
Molecular Weight364.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
InChIInChI=1S/C21H17FN2OS/c1-13-6-7-14(2)16(8-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-4-3-5-17(22)9-15/h3-9,11-12H,10H2,1-2H3
InChIKeyKSNMGIDUYPSKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105226-86-5): Procurement-Ready Physicochemical and Structural Identity


3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105226-86-5) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class [1]. This heterocyclic scaffold comprises a fused thiophene–pyrimidine core and has been extensively explored for kinase inhibition, notably against PI3K and mTOR [2]. The compound features a 2,5-dimethylbenzyl substituent at N3 and a 3-fluorophenyl group at C7, giving it a molecular formula of C21H17FN2OS and a molecular weight of 364.44 g/mol [1]. It is commercially available at ≥95% purity with batch-specific QC documentation (e.g., NMR, HPLC) [1].

Why 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by a Generic Thienopyrimidinone Analog


Within the thieno[3,2-d]pyrimidin-4(3H)-one chemotype, even subtle peripheral modifications drastically alter kinase selectivity and cellular potency. Published SAR for this scaffold demonstrates that changing the aryl group at C7 can shift PI3Kα IC50 by >10-fold and mTOR IC50 by >2-fold between closely related analogs [1]. The 3-fluorophenyl substituent in the target compound is expected to modulate both target engagement and metabolic stability relative to non-fluorinated or para-substituted congeners, making simple one-to-one substitution scientifically unjustified without matched-pair data.

Quantitative Differentiation Evidence for 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Structural Analogs


Meta-Fluorophenyl vs. Phenyl at C7: Expected Impact on PI3K/mTOR Selectivity Based on Class SAR

Although no direct matched-pair data are publicly available for this specific compound, the thieno[3,2-d]pyrimidin-4(3H)-one class exhibits wide PI3K/mTOR IC50 ranges (e.g., PI3K IC50 80–1359 nM; mTOR IC50 0.29–1.25 nM across compounds 32–39) [1]. The 3-fluorophenyl group is expected to influence both potency and isoform selectivity relative to the unsubstituted phenyl analog (3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, CAS 1105236-39-2) [2].

PI3K/mTOR dual inhibition kinase selectivity thienopyrimidinone SAR

Fluorine vs. Chlorine at C7 Meta Position: Predicted Metabolic Stability Advantage

No direct comparative metabolic stability data exist for 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. its 3-chlorophenyl analog (7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one). However, fluorine is generally less susceptible than chlorine to CYP450-mediated oxidative metabolism at the meta position, a principle well-documented in drug design [1]. This suggests a potential pharmacokinetic advantage, but experimental microsomal stability data are required.

metabolic stability CYP450 halogen SAR

2,5-Dimethylbenzyl N3 Substitution vs. 4-Methylbenzyl Analog: Steric and Lipophilic Differentiation

The 2,5-dimethylbenzyl group at N3 distinguishes the target compound from the 4-methylbenzyl analog (7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, CAS 1105232-70-9) [1]. The 2,5-dimethyl substitution introduces additional steric bulk and a different electronic environment compared to a single para-methyl, which may influence binding pocket complementarity in kinases. No quantitative activity comparison is publicly available.

N3 substitution lipophilicity steric effects

Commercial Availability with Batch QC Documentation vs. Research-Grade Analogs

The target compound is stocked by Bidepharm at 95% purity with batch-specific NMR, HPLC, and GC reports available . In contrast, closely related analogs such as 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-18-3) and the phenyl analog (CAS 1105236-39-2) are listed by multiple vendors but with less detailed or unspecified QC documentation [1][2]. This provides a procurement advantage when reproducible assay results are critical.

commercial sourcing purity QC documentation

Recommended Research and Procurement Application Scenarios for 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


PI3K/mTOR Dual Inhibitor Hit-to-Lead Profiling

Given the established PI3K/mTOR dual inhibition landscape for thieno[3,2-d]pyrimidin-4(3H)-ones [1], this compound can serve as a starting point for hit-to-lead optimization. Its 3-fluorophenyl and 2,5-dimethylbenzyl substituents offer structural handles for further SAR exploration. Procure with batch QC documentation to ensure reproducible biochemical IC50 determinations.

Kinome-wide Selectivity Screening Panel

The thieno[3,2-d]pyrimidin-4(3H)-one core is a recognized kinase hinge-binding scaffold [1]. This compound is suitable for inclusion in broad kinome selectivity panels to identify off-target kinase liabilities relative to related analogs (e.g., phenyl, 4-methoxyphenyl, 3-chlorophenyl). Ensure consistent analytical purity before submission to screening facilities.

Metabolic Stability Benchmarking with Halogen-Substituted Congeners

The meta-fluorophenyl motif is predicted to offer superior CYP450 stability compared to meta-chlorophenyl analogs [2]. Researchers can use this compound in head-to-head microsomal stability assays to experimentally validate this advantage and guide lead optimization for improved pharmacokinetics.

Chemical Biology Probe Tool for PI3K Isoform Selectivity Studies

Given the range of PI3Kα IC50 values reported for this chemotype (80–1359 nM) [1], this compound may exhibit a distinct isoform selectivity profile. It is well-suited for use as a tool compound in cell-based PI3K pathway activation assays, provided selectivity is confirmed through experimental profiling.

Quote Request

Request a Quote for 3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.